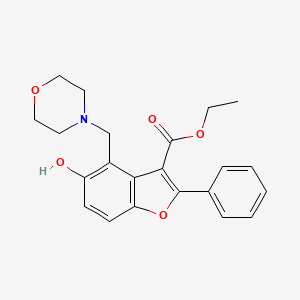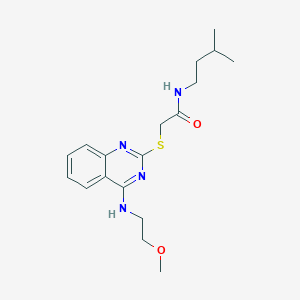![molecular formula C24H27N3O6S2 B2917860 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1223954-04-8](/img/no-structure.png)
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The pyrimidine ring and the sulfonamide group would likely be the key structural features .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonamide group could make it more polar and potentially increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Chemiluminescence and Synthesis
A study on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveals the potential application of similar sulfanyl-substituted compounds in chemiluminescence. The base-induced decomposition of these dioxetanes in dimethyl sulfoxide (DMSO) emits light, indicating their potential use in developing chemiluminescent probes or materials (Watanabe et al., 2010).
Antibacterial and Enzyme Inhibition
Another study discusses the synthesis, characterization, and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives, including the evaluation of their antibacterial and anti-enzymatic potential. This suggests the possibility of using similar compounds in antimicrobial research or as leads in the development of new antibacterial agents (Nafeesa et al., 2017).
Anticancer Activity
A novel series of 4-arylsulfonyl-1,3-oxazoles, characterized by similar sulfanyl and acetamide groups, demonstrated significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology research (Zyabrev et al., 2022).
Molecular Docking and Drug Design
Research involving quantum chemical insight into the molecular structure and docking studies of a similar compound against SARS-CoV-2 protein suggests its potential application in antiviral drug discovery, particularly against COVID-19. The study highlights the compound's binding energy and interaction with the viral protease, indicating its potential as a lead compound for further drug development efforts (Mary et al., 2020).
Crystallography and Structural Analysis
The crystal structures of compounds with similar sulfanyl and acetamide functionalities provide insights into their molecular conformations, which are crucial for understanding the structure-activity relationships necessary for drug design. These studies contribute to the field of crystallography and medicinal chemistry by offering detailed structural data that can influence the synthesis of novel therapeutic agents (Subasri et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide with 5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-(3,5-dimethoxyphenyl)acetamide", "5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide in a suitable solvent, add a base (e.g. potassium carbonate) and stir.", "Add 5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux and continue stirring for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry to obtain the desired compound." ] } | |
CAS-Nummer |
1223954-04-8 |
Produktname |
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide |
Molekularformel |
C24H27N3O6S2 |
Molekulargewicht |
517.62 |
IUPAC-Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-9-20(10-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-11-18(32-2)13-19(12-17)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29) |
InChI-Schlüssel |
RXAMCAVZIGWSCK-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917782.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2917783.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917785.png)
![3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2917788.png)



![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)
![1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2917795.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)

![N-Benzyl-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2917799.png)
